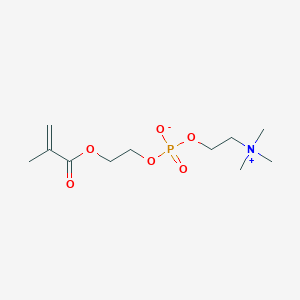
1,2-Dimethyl-2-pyrrolidinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dimethyl-2-pyrrolidinecarbonitrile (DMPC) is a chemical compound that is widely used in scientific research. It belongs to the class of pyrrolidine derivatives and is known for its unique properties, including its ability to act as a chiral auxiliary in organic synthesis. DMPC has been extensively studied for its potential applications in drug discovery, catalysis, and materials science.
Mécanisme D'action
The mechanism of action of 1,2-Dimethyl-2-pyrrolidinecarbonitrile is not well understood. It is believed to act as a chiral auxiliary by inducing a conformational change in the substrate, which leads to the formation of a chiral product. In catalysis, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is believed to coordinate with the transition metal catalyst, which enhances its reactivity and selectivity. In materials science, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is believed to act as a building block by forming covalent bonds with other molecules to form functional materials.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 1,2-Dimethyl-2-pyrrolidinecarbonitrile. However, it has been shown to be non-toxic and non-irritating to the skin and eyes. It is also stable under normal laboratory conditions. Further studies are needed to determine its potential toxicity and physiological effects.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Dimethyl-2-pyrrolidinecarbonitrile has several advantages for lab experiments, including its ability to act as a chiral auxiliary in organic synthesis, its effectiveness as a ligand for transition metal catalysts, and its versatility as a building block for functional materials. However, 1,2-Dimethyl-2-pyrrolidinecarbonitrile has some limitations, including its high cost and limited availability. It is also sensitive to air and moisture, which can affect its stability and reactivity.
Orientations Futures
There are several future directions for 1,2-Dimethyl-2-pyrrolidinecarbonitrile research. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Another area of interest is the exploration of its potential applications in drug discovery, catalysis, and materials science. Further studies are also needed to determine its potential toxicity and physiological effects. Overall, 1,2-Dimethyl-2-pyrrolidinecarbonitrile has the potential to be a valuable tool for scientific research and its applications are likely to expand in the future.
Méthodes De Synthèse
1,2-Dimethyl-2-pyrrolidinecarbonitrile can be synthesized using various methods, including the reaction of pyrrolidine with acrylonitrile, the reaction of pyrrolidine with chloroacetonitrile, and the reaction of pyrrolidine with ethyl chloroformate. The most commonly used method involves the reaction of pyrrolidine with acrylonitrile in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields 1,2-Dimethyl-2-pyrrolidinecarbonitrile as a white solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
1,2-Dimethyl-2-pyrrolidinecarbonitrile has various applications in scientific research, including drug discovery, catalysis, and materials science. In drug discovery, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a chiral auxiliary to synthesize enantiopure compounds. It has been shown to be an effective chiral auxiliary for the synthesis of a wide range of compounds, including amino acids, β-lactams, and heterocycles. In catalysis, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a ligand for transition metal catalysts. It has been shown to be an effective ligand for the asymmetric hydrogenation of ketones and imines. In materials science, 1,2-Dimethyl-2-pyrrolidinecarbonitrile is used as a building block for the synthesis of functional materials, such as dendrimers and polymers.
Propriétés
IUPAC Name |
1,2-dimethylpyrrolidine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-7(6-8)4-3-5-9(7)2/h3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIWKXDDULMDXSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dimethyl-2-pyrrolidinecarbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)


![[Carboxymethyl-(2-hydroxy-5-methyl-benzyl)amino]acetic acid](/img/structure/B21060.png)